molecular formula C7H13NO2 B15272058 Methyl 2-methylpyrrolidine-3-carboxylate

Methyl 2-methylpyrrolidine-3-carboxylate

Cat. No.: B15272058
M. Wt: 143.18 g/mol
InChI Key: XQMDYEQHVQBQMQ-UHFFFAOYSA-N
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Description

Methyl 2-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-methylpyrrolidine and methyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-methylpyrrolidine is dissolved in an appropriate solvent, such as dichloromethane, and methyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

    Purification: The product is purified by extraction and distillation to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but without the ester group.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

    Pyrrolidine-2,5-dione: A derivative with two carbonyl groups, used in the synthesis of various pharmaceuticals.

Uniqueness: Methyl 2-methylpyrrolidine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other pyrrolidine derivatives.

Properties

IUPAC Name

methyl 2-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDYEQHVQBQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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